8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one
CAS No.: 50892-62-1
Cat. No.: VC21347742
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one - 50892-62-1](/images/no_structure.jpg)
CAS No. | 50892-62-1 |
---|---|
Molecular Formula | C13H9ClN2O |
Molecular Weight | 244.67 g/mol |
IUPAC Name | 3-chloro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
Standard InChI | InChI=1S/C13H9ClN2O/c14-8-5-6-11-12(7-8)16-13(17)9-3-1-2-4-10(9)15-11/h1-7,15H,(H,16,17) |
Standard InChI Key | YVWNDABPZGGQFE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC3=C(N2)C=CC(=C3)Cl |
Appearance | White to Pale Brown Solid |
Melting Point | 233-236°C |
Chemical Identity and Nomenclature
8-Chloro-5,10-dihydro-11H-dibenzo[b,e] -diazepin-11-one is identified by the CAS registry number 50892-62-1. This tricyclic compound belongs to the benzodiazepine class and features a chlorine substituent at the 8-position of the dibenzodiazepin-11-one ring system. The compound has numerous synonyms in scientific literature and commercial contexts, reflecting its widespread use in pharmaceutical development.
The compound is known by several alternative names, including:
The molecular formula of the compound is C₁₃H₉ClN₂O with a molecular weight of 244.68 g/mol . The structure comprises two benzene rings fused to a seven-membered diazepine ring, with a chlorine atom at position 8 and a carbonyl group at position 11, creating its distinctive pharmacophore.
Physical and Chemical Properties
Understanding the physical and chemical properties of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1, -diazepin-11-one is essential for its proper handling, storage, and application in various synthesis processes.
Basic Physical Properties
The compound exists as a solid at room temperature, though reports on its exact appearance vary between sources. While one manufacturer describes it as a white solid , another lists it as a black solid , which may reflect differences in purity levels or manufacturing processes rather than intrinsic properties of the pure compound.
Key physical properties are summarized in the following table:
Property | Value | Reference |
---|---|---|
Physical state | Solid | |
Melting point | 233-236°C | |
Boiling point | 334.4±41.0°C | |
Density | 1.327±0.06 g/cm³ | |
Molecular weight | 244.68 g/mol |
These physical characteristics influence the compound's behavior during chemical reactions and pharmaceutical formulation processes, making them critical parameters for researchers and manufacturers working with this substance.
Chemical Reactivity
As a diazepine derivative, this compound contains reactive functional groups including a lactam (cyclic amide) moiety, a secondary amine, and an aryl chloride. These functional groups provide sites for chemical modifications, which is particularly important in the synthesis of pharmaceutical compounds like clozapine. The presence of the chlorine atom at position 8 creates an electron-withdrawing effect that influences the compound's reactivity pattern .
Applications in Pharmaceutical Industry
The primary significance of 8-Chloro-5,10-dihydro-11H-dibenzo[b,e] -diazepin-11-one lies in its role as a key intermediate in pharmaceutical synthesis, particularly in the production of antipsychotic medications.
Quality Control Applications
Industrial Applications Beyond Pharmaceuticals
While its primary use centers on pharmaceutical applications, 8-Chloro-5,10-dihydro-11H-dibenzo[b,e] -diazepin-11-one also finds utility in other industrial sectors.
Quantity | Price (Euro) |
---|---|
250 mg | €55.00 |
1 g | €102.00 |
5 g | €164.00 |
25 g | €541.00 |
These pricing structures are typical of specialized pharmaceutical intermediates, which often command premium prices due to their high purity requirements and specialized synthesis processes.
Quality Specifications
Commercial suppliers typically provide the compound with strict quality specifications to meet pharmaceutical research and development requirements:
Parameter | Specification |
---|---|
Appearance | Solid (white or black depending on supplier) |
Identification (HNMR) | Conforms to structure |
Purity (HPLC) | ≥98.0% |
These specifications ensure the material's suitability for pharmaceutical applications where impurity profiles must be tightly controlled.
Related Compounds and Derivatives
N-Nitroso Derivative
A notable derivative is the N-nitroso form of the compound, specifically 8-chloro-5-nitroso-5,10-dihydro-11H-dibenzo[b,e] diazepin-11-one. This derivative has the molecular formula C₁₃H₈ClN₃O₂ and a molecular weight of 273.68 g/mol . It is primarily used as a reference standard in analytical method development and quality control applications for clozapine production .
The N-nitroso derivative is particularly significant in pharmaceutical quality control as nitrosamine impurities have become a focus of regulatory concern due to their potential carcinogenicity. Monitoring and controlling such impurities is essential in pharmaceutical manufacturing.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume